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This technical guide provides an in-depth overview of the early research findings on the
efficacy of AMG-509 (xaluritamig), a novel bispecific T-cell engager (BITE®) antibody construct.
The document details the core mechanism of action, summarizes key preclinical and clinical
data, and outlines the experimental protocols utilized in these foundational studies.

Introduction to AMG-509 (Xaluritamig)

AMG-509, also known as xaluritamig, is an investigational, targeted immunotherapy designed
for the treatment of metastatic castration-resistant prostate cancer (MCRPC). It is a bispecific
antibody that concurrently binds to Six-Transmembrane Epithelial Antigen of the Prostate 1
(STEAP1) on prostate cancer cells and the CD3 receptor on T-cells.[1][2] STEAP1 is a
compelling therapeutic target due to its high expression on the surface of prostate cancer cells
and limited expression in normal tissues.[1] The unique 2+1 structural design of xaluritamig,
featuring two STEAP1-binding domains and one CD3-binding domain, enhances its avidity for
tumor cells with high STEAP1 expression, thereby aiming to minimize off-tumor toxicities.[3]

Mechanism of Action: T-Cell Mediated Cytotoxicity

AMG-509's mechanism of action is centered on redirecting a patient's own T-cells to recognize
and eliminate STEAP1-expressing tumor cells.[3] By forming a synapse between the T-cell and
the cancer cell, AMG-509 facilitates T-cell activation, proliferation, and the subsequent release

of cytotoxic granules containing perforin and granzymes.[3] This process leads to the induction
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of apoptosis in the targeted cancer cell.[3] This targeted lysis is independent of the traditional T-
cell receptor (TCR) recognition of antigens presented by the major histocompatibility complex
(MHC), offering a potential therapeutic avenue for tumors that may have downregulated MHC
expression to evade immune surveillance.[3][4]
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Diagram 1: AMG-509 Signaling Pathway
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Quantitative Data from Preclinical and Clinical

Studies
In Vitro Efficacy

Preclinical studies have demonstrated the potent and specific T-cell-mediated lysis of STEAP1-
expressing cancer cell lines by AMG-509. The efficacy was shown to be dependent on the level
of STEAP1 expression on the tumor cells.

] AMG-509 EC50
Cell Line Cancer Type Reference

(pM)

Prostate, Ewing's

Multiple STEAP1- ) )
Sarcoma, Gastric, Median of 18.9 [5]

expressing lines
Melanoma

In Vivo Efficacy

In vivo studies using xenograft models of prostate cancer have shown significant anti-tumor
activity of AMG-509, leading to tumor regression.

Animal Model Tumor Type Treatment Outcome Reference

Xenograft and
_ Promotes tumor
syngeneic Prostate Cancer AMG-509 ) [6]
regression
mouse models

Phase 1 Clinical Trial Efficacy (NCT04221542)

Interim results from the first-in-human Phase 1 study in heavily pre-treated mCRPC patients
have shown encouraging anti-tumor activity.[7][8]
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Efficacy Endpoint Patient Cohort Result Reference
PSA50 Response Combined high and

Rate (=50% decline in  low dose cohorts 49% [7]

PSA) (n=87)

PSA90 Response Combined high and

Rate (=90% decline in  low dose cohorts 28% [7]

PSA) (n=87)

Objective Response High dose cohorts 41% (Partial (7]

Rate (RECIST) (=0.75 mg) Response)

Median Duration of
9.2 months [1][7]
Response

Experimental Protocols
In Vitro T-Cell-Dependent Cellular Cytotoxicity (TDCC)
Assay

Objective: To determine the potency and specificity of AMG-509 in mediating T-cell killing of
STEAP1-expressing tumor cells.

Methodology:

e Cell Lines: STEAP1-expressing human prostate cancer cell lines (e.g., C4-2B-Luc, 22Rv1-
Luc) and STEAP1-negative control cell lines were utilized.[3]

o Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells were
used as effector cells.[3]

o Co-culture: Target tumor cells were co-cultured with effector T-cells at a specific effector-to-
target (E:T) ratio (e.g., 10:1).[9]

o Treatment: A range of concentrations of AMG-509 was added to the co-culture.

 Incubation: The co-culture was incubated for a defined period (e.g., 48-72 hours).[9]
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o Cytotoxicity Assessment: Tumor cell viability was assessed using a luciferase-based assay
or other standard cytotoxicity assays.[9]

o Data Analysis: The half-maximal effective concentration (EC50) was calculated to determine
the potency of AMG-509.

In Vivo Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of AMG-509 in a living organism.
Methodology:
¢ Animal Model: Immunocompromised mice (e.g., NOD/SCID) were used.

o Tumor Implantation: Human prostate cancer cells expressing STEAP1 were subcutaneously
or orthotopically implanted into the mice.

o Treatment Initiation: Once tumors reached a specified volume, mice were randomized into
treatment and control groups.

e Drug Administration: AMG-509 was administered intravenously at various dose levels and
schedules.[10]

e Tumor Growth Monitoring: Tumor volume was measured regularly using calipers or
bioluminescence imaging for luciferase-expressing cells.[10]

e Endpoint: The study was concluded when tumors in the control group reached a
predetermined size, and tumor growth inhibition was calculated.
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Diagram 2: General Experimental Workflow
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Conclusion

Early research on AMG-509 (xaluritamig) has demonstrated its potential as a potent and
selective immunotherapy for STEAP1-expressing cancers, particularly metastatic castration-
resistant prostate cancer. The preclinical data show robust T-cell-mediated anti-tumor activity in
both in vitro and in vivo models. Furthermore, initial clinical findings from the Phase 1 trial are
encouraging, with notable PSA and objective responses in a heavily pre-treated patient
population. Further clinical development is ongoing to fully elucidate the therapeutic potential of
AMG-509.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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